N-(4-anilinophenyl)methanesulfonamide
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Overview
Description
N-(4-anilinophenyl)methanesulfonamide is an organic compound with the molecular formula C13H14N2O2S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-anilinophenyl)methanesulfonamide typically involves the reaction of 4-anilinophenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
4-anilinophenylamine+methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in industrial production include dichloromethane and acetonitrile .
Chemical Reactions Analysis
Types of Reactions
N-(4-anilinophenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(4-anilinophenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as an antimicrobial agent and in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(4-anilinophenyl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)methanesulfonamide
- N-(4-chlorophenyl)methanesulfonamide
- N-(4-fluorophenyl)methanesulfonamide
Uniqueness
N-(4-anilinophenyl)methanesulfonamide is unique due to its specific structural features, such as the presence of an aniline group attached to the phenyl ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
83482-79-5 |
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Molecular Formula |
C13H14N2O2S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
N-(4-anilinophenyl)methanesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c1-18(16,17)15-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11/h2-10,14-15H,1H3 |
InChI Key |
ONPUQJGXIGFCMO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2 |
Origin of Product |
United States |
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